Trifluralin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C

Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone

Slightly soluble in water (0.0024 g/100 mL)

In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9

Solubility in water, mg/l at 20 °C: 0.2 (very poor)

Synonyms

Canonical SMILES

Mode of Action

- Disrupting Cell Division: Scientific research has focused on understanding Trifluralin's mode of action. Studies suggest it disrupts plant cell division by interfering with microtubule assembly. Microtubules are essential for cell division and play a crucial role in forming the mitotic spindle, which separates chromosomes during cell division []. Trifluralin binds to tubulin, a protein that forms microtubules, preventing their proper formation and halting cell division in susceptible weeds [].

Understanding Weed Resistance

- Evolution of Resistance: Research is ongoing to understand how weeds develop resistance to Trifluralin. Studies have identified specific mutations in weed target sites that can reduce the herbicide's effectiveness []. This knowledge helps researchers develop strategies to manage resistance, such as using Trifluralin in combination with other herbicides or employing alternative weed control methods.

Environmental Fate and Impact Studies

Persistence and Degradation

Trifluralin's persistence in soil and potential impact on the environment are crucial scientific considerations. Research investigates how long Trifluralin remains active in soil and how it degrades over time []. This information is vital for determining appropriate application rates and minimizing potential environmental contamination.

Impact on Non-target Organisms

Scientific studies also assess the impact of Trifluralin on non-target organisms, such as beneficial insects and soil microbes. Researchers evaluate potential toxicity and develop application methods that minimize harm to these essential components of the ecosystem [].

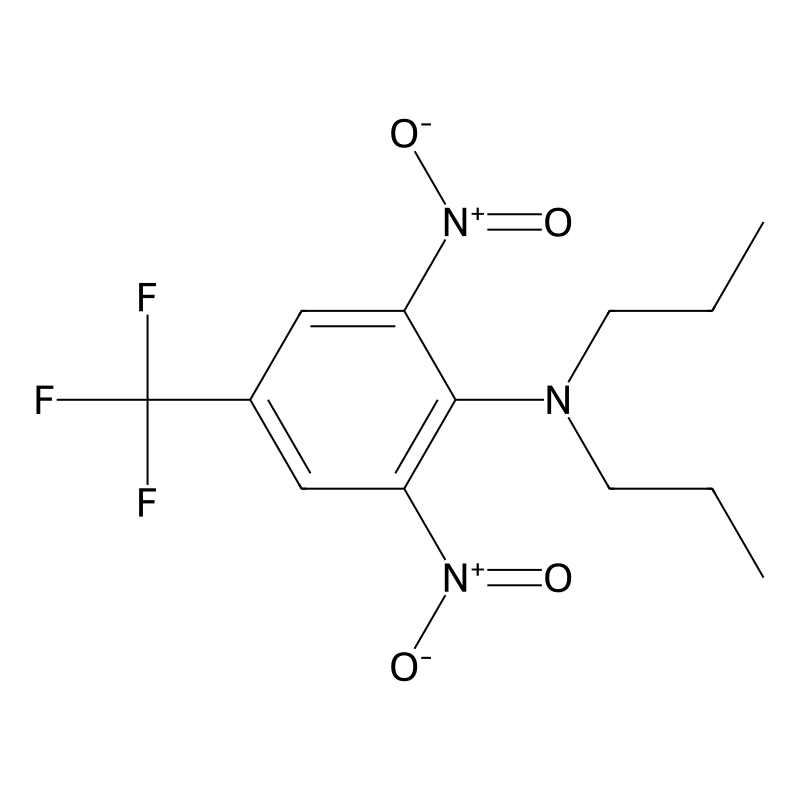

Trifluralin is a selective pre-emergence herbicide widely utilized in agriculture to control annual grass and broadleaf weeds. It is a crystalline solid, typically odorless and bright orange or yellow in color, with the molecular formula and a molecular weight of approximately 335.3 g/mol. First registered in 1963, trifluralin is notable for being the first organofluorine compound employed as an agrochemical, primarily targeting the hypocotyl region of seedlings to disrupt cell division and inhibit root development .

Trifluralin acts as a pre-emergence herbicide by disrupting plant cell division (mitosis) during germination []. It specifically targets the mitotic spindle, a structure essential for separating chromosomes during cell division. This disrupts cell division and prevents weed seed germination and seedling development [].

Trifluralin is classified as a Group C possible human carcinogen by the EPA. Studies have shown potential carcinogenic effects in animals, but the evidence for carcinogenicity in humans is limited.

Other Safety Hazards:

- Skin and eye irritant: Exposure can cause skin and eye irritation.

- Dermal sensitizer: May cause allergic skin reactions with repeated exposure.

Precautions:

- Wear appropriate personal protective equipment (PPE) when handling Trifluralin.

- Avoid contact with skin, eyes, and clothing.

- Follow label instructions for proper use and disposal.

Trifluralin exhibits notable biological activity as a herbicide by binding to tubulin, which inhibits microtubule formation necessary for cell division. This mechanism effectively prevents root development in germinating seeds . While relatively safe for mammals, it poses toxicity risks to aquatic organisms; for example, the lethal concentration (LC50) for rainbow trout ranges from 10 to 40 µg/L . Additionally, trifluralin has demonstrated potential medical applications against leishmaniasis and malaria due to its antileishmanial properties and accumulation in infected erythrocytes .

The synthesis of trifluralin involves several steps. It is primarily produced by reacting di-n-propylamine with 2,6-dinitro-4-trifluoromethylchlorobenzene. Initial production steps include the reaction of hydrogen fluoride with p-chlorotoluene to yield 4-trifluoromethylchlorobenzene . The compound can also be synthesized through various methods that involve nitrosating agents during amination processes .

Trifluralin belongs to a class of herbicides known as dinitroanilines. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pendimethalin | C14H19N3O3 | Inhibits cell division by disrupting microtubule formation | More effective against certain grasses |

| Oryzalin | C12H15N3O4 | Disrupts microtubule formation | Selective for certain rice species |

| Prodiamine | C13H17N3O2 | Inhibits mitosis | Broad-spectrum activity |

| Ethafluralin | C14H18F3N3O4 | Similar tubulin inhibition mechanism | Less environmental persistence |

Trifluralin's uniqueness lies in its specific action on tubulin and its long half-life in soil compared to other dinitroaniline herbicides. Its extensive use and historical significance as the first organofluorine herbicide also distinguish it from its counterparts .

Systematic Nomenclature and Molecular Formula

Trifluralin is formally designated as 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline under IUPAC nomenclature. Its molecular formula, C₁₃H₁₆F₃N₃O₄, corresponds to a molecular weight of 335.28 g/mol. Key identifiers include:

Structural Features and Functional Groups

The molecule comprises:

- A central benzene ring substituted with two nitro (-NO₂) groups at positions 2 and 6.

- A trifluoromethyl (-CF₃) group at position 4.

- Two N,N-dipropylamino (-N(CH₂CH₂CH₃)₂) groups at position 1.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Aromatic substitution | 2,6-dinitro; 4-trifluoromethyl |

| Hybridization | sp² (aromatic core) |

| Electron-withdrawing groups | -NO₂, -CF₃ |

Spectroscopic Characterization

- Infrared (IR) Spectroscopy:

- ¹H Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

Trifluralin exerts its herbicidal effects through a highly specific biochemical mechanism that targets the fundamental components of the plant cytoskeleton. The primary mechanism involves the direct binding of trifluralin to alpha-tubulin subunits, which fundamentally disrupts microtubule formation and function [1] [2] [3].

Molecular Target Identification

The primary molecular target of trifluralin is the alpha-tubulin subunit of the tubulin heterodimer complex. Research utilizing purified tubulin from Chlamydomonas eugametos flagella demonstrated that trifluralin binds specifically to alpha-tubulin with high affinity, exhibiting dissociation constants in the nanomolar range [4] [5]. This binding specificity represents a unique characteristic among microtubule-targeting compounds, as most other antimicrotubule agents typically bind to beta-tubulin subunits [2] [3].

Binding Site Characterization

Molecular docking studies and mutational analysis have identified the precise binding site for trifluralin on the alpha-tubulin subunit. The binding site is located beneath the N-loop region of alpha-tubulin and comprises multiple critical residues including Arg-2, Glu-3, Val-4, Trp-21, Phe-24, His-28, Ile-42, Asp-47, Arg-64, Cys-65, Thr-239, Arg-243, and Phe-244 [2] [3]. This binding site exhibits an average affinity of 23 nanomolar for oryzalin, a closely related dinitroaniline compound, which correlates well with experimentally determined binding constants of 95-117 nanomolar obtained using purified plant tubulin [2] [6].

Binding Mechanism and Selectivity

The binding mechanism demonstrates remarkable selectivity for plant and protozoan tubulin compared to animal tubulin. Computational analysis using molecular dynamics simulations revealed that trifluralin exhibits decreased overall affinity for bovine tubulin and fails to establish a consistent binding site on vertebrate alpha-tubulin structures [2] [3]. This selectivity arises from lineage-specific residues that create a binding pocket in plant and protozoan alpha-tubulin but are absent in mammalian tubulin [2].

Microtubule Polymerization Inhibition

Mechanism of Polymerization Disruption

Following binding to alpha-tubulin, trifluralin forms a stable herbicide-tubulin complex that becomes incorporated into the growing microtubule structure. This incorporation occurs at the positive end of the microtubule where active polymerization takes place [7] [8]. The herbicide-tubulin complex acts as a capping agent, preventing further addition of tubulin dimers and effectively terminating microtubule elongation [7] [8].

Microtubule Depolymerization Effects

In addition to inhibiting polymerization, trifluralin promotes microtubule depolymerization from the negative end of existing microtubules. This dual mechanism results in progressive shortening of microtubules and eventual complete dissociation of the cytoskeletal network [7]. The depolymerization process is enhanced by the inability of the herbicide-tubulin complex to maintain proper lateral contacts between adjacent protofilaments [2] [3].

Cytoskeletal Network Disruption

The combined effects of polymerization inhibition and depolymerization lead to comprehensive disruption of the microtubular cytoskeleton. This disruption affects multiple cellular processes including mitotic spindle formation, cortical microtubule arrays, and intracellular transport mechanisms [7] [9]. The extent of cytoskeletal disruption correlates directly with trifluralin concentration and exposure duration [9].

Mitotic Spindle Disruption and Cell Division Arrest

Spindle Formation Inhibition

The disruption of microtubule dynamics directly impacts mitotic spindle formation during cell division. Trifluralin treatment results in the complete absence of spindle microtubules, preventing proper chromosome alignment and segregation [10] [11]. Cytological examination of trifluralin-treated cells reveals arrested mitosis at prometaphase, with chromosomes failing to align along the metaphase plate [10] [12].

Chromosomal Consequences

The absence of functional spindle apparatus leads to characteristic chromosomal abnormalities. Chromosomes aggregate in the center of the cell rather than forming an organized metaphase plate, and subsequent nuclear envelope reformation results in the formation of polyploid, binucleate, or multinucleate cells [10] [13]. These chromosomal aberrations represent a direct consequence of the underlying microtubule disruption [14].

Cell Cycle Arrest Points

Trifluralin induces cell cycle arrest primarily at the metaphase-anaphase transition, though the specific arrest point depends on the timing of herbicide exposure relative to cell division initiation [10] [14]. Cells that begin division prior to microtubule disappearance become arrested at whatever stage they had reached when the disruption occurred [10].

Molecular Basis of Protofilament Disruption

M-N Loop Interaction Disruption

The binding of trifluralin beneath the N-loop of alpha-tubulin specifically disrupts the critical M-N loop contacts that maintain lateral adhesion between protofilaments in the microtubule lattice [2] [3]. These loop interactions are essential for microtubule stability, and their disruption leads to microtubule breakdown even in the presence of stabilizing factors [2].

Structural Conformational Changes

Molecular dynamics simulations indicate that trifluralin binding significantly limits the flexibility of the alpha-tubulin H1-S2 loop, drawing it toward the core of the tubulin dimer [15]. This conformational change alters the protein's ability to participate in normal microtubule assembly and maintenance [15] [16].

Protofilament Contact Interference

The positioning of trifluralin beneath the N-loop physically interferes with the interaction between the N-loop and the M-loop of laterally adjacent protofilaments [2] [3]. This interference represents a novel mechanism of microtubule disruption that differs from other antimicrotubule agents that typically affect longitudinal contacts between tubulin dimers [2].

Secondary Biochemical Mechanisms

Calcium Transport Inhibition

At concentrations slightly higher than those required for microtubule disruption, trifluralin inhibits energy-dependent calcium uptake in plant mitochondria [17] [18]. This secondary mechanism suggests that trifluralin affects calcium homeostasis by interfering with mitochondrial calcium transport mechanisms, potentially contributing to its overall phytotoxic effects [17] [19].

Effects on Mitochondrial Function

Higher concentrations of trifluralin demonstrate significant effects on mitochondrial respiratory function. Studies using isolated mitochondria have shown that trifluralin can reduce mitochondrial Complex I (NDUFB8) and Complex IV (COX II) subunit abundance by approximately 50% compared to control conditions [20]. Additionally, trifluralin affects mitochondrial respiration parameters including basal respiration, maximal respiration, and spare respiratory capacity [20].

Oxidative Phosphorylation Disruption

Trifluralin interferes with oxidative phosphorylation processes in plant mitochondria, particularly affecting electron transport between photosystem complexes [21] [22]. This disruption manifests as inhibited ATP synthesis and altered cytochrome reduction, though these effects typically occur at concentrations higher than those required for microtubule disruption [21].

Concentration-Dependent Mechanism Hierarchy

Low Concentration Effects (1-100 nM)

At nanomolar concentrations, trifluralin primarily affects tubulin binding and initial microtubule polymerization inhibition. These concentrations are sufficient to disrupt normal microtubule dynamics while maintaining selectivity for plant and protozoan systems [23] [5].

Intermediate Concentration Effects (100 nM - 10 μM)

At micromolar concentrations, trifluralin causes complete mitotic arrest and significant cytoskeletal disruption. These concentrations are typically employed in agricultural applications and represent the primary mode of herbicidal action [1] [24].

High Concentration Effects (10-100 μM)

At higher concentrations, secondary mechanisms become prominent, including calcium transport inhibition and mitochondrial dysfunction. These effects may contribute to the overall phytotoxic response but are not the primary mechanism of herbicidal action [17] [20].

Purity

Physical Description

Yellow-orange solid; [Hawley] Odorless; [HSDB]

ODOURLESS ORANGE CRYSTALS.

Color/Form

YELLOW-ORANGE PRISMS

Orange crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 139-140 °C at 4.2 mm Hg

at 0.5kPa: 139-140 °C

Flash Point

Flash Point > 185 °F

151 °C (closed cup); 153 °C (tech, open cup)

100 °C c.c.

Heavy Atom Count

Density

1.36 at 22 °C

Density (at 22 °C): 1.36 g/cm³

LogP

log Kow = 5.34

5.3

Odor

Decomposition

Susceptible to decomposition by ultraviolet radiation.

202 °C

Appearance

Melting Point

42 °C

MP: 48.5-49 °C (technical >95%)

49 °C

Storage

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

0.0000458 [mmHg]

4.58X10-5 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.01

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

71281-30-6

Absorption Distribution and Excretion

Four monkeys (2 males and 2 females) were administered 2 mg/kg radio-labeled ethalfluralin in ethanol intravenously or topically to the forearm and the plasma level determined for 120 hours to determine an area under the curve for both types of applications. ... After 120 hours label was not detectable in 2 (1 male and 1 female) of the 4 animals studied. Since the 2 animals with undetectable plasma levels at 120 hour yielded the most consistent data, data from these animals were used to calculate the AUCs. The dermal absorption was determined by ratio of the area under the plasma curve AUC; [(AUC-dermal/(AUC-i.v.)] x 100 = 2.84%. /Ethalfluralin/

Approx 80% of ingested compound was excreted in feces, remainder in urine /of rats & dogs studied/.

Metabolism Metabolites

In a rat metabolism study, (14)C-trifluralin ( >98% radiochemical purity) in corn oil was administered by gavage at 300 mg/kg/day to 5 Fischer 344 rats/sex on three consecutive days. Metabolite characterization of the 24-48 hour urinary samples (pooled by sex) and quantitation of urinary samples collected at 0-24, 24-48, and 48-54 hours and pooled by sex were performed using liquid scintillation counting, silica gel column chromatography, TLC, HPLC, NMR, and mass spectroscopy. The objective of this study was to identify the urinary metabolites of trifluralin. There was no sex-dependent effect on metabolic profiles. A minimum of 20-30 non-conjugated metabolites and an additional 10-20 conjugated metabolites were present in the urine, but no parent compound was detected. Information on the percentage of the administered dose excreted in the urine was not provided. However, no single metabolite accounted for more than 8-10% of the total urinary radioactivity, and the majority of the metabolites were present at 1-2% of the total urinary radioactivity. Thus, almost all of the metabolites were minor (<5% of the total radioactive dose). Metabolite F1B was found at 8.2-8.9% of the total urinary radioactivity in both sexes, and Metabolite F2, N-((3-(acetylamino)-2-amino-5-(trifluoromethyl)) phenyl)acetamide, was found at 4.0-5.2%. Metabolite F1B was partially characterized as retaining the trifluoromethyl groups, the two equivalent aromatic protons, and the two nitro groups, but the propyl groups were lost. Ten other metabolites were identified (<0.1-3.7% of total urinary radioactivity, each compound in each sex). Two additional metabolites were partially characterized (0.1-2.6% of total urinary radioactivity, each compound in each sex). Four metabolic pathways were identified as follows: (i) oxidative N-dealkylation of one or both propyl groups and metabolites which were hydroxylated on the propyl side chain; (ii) reduction of one or both nitro groups to the corresponding amine; (iii) cyclization reactions to give a variety of substituted and unsubstituted benzimidazole metabolites; and (iv) conjugation reactions, including acetylation of the reduced nitro groups, sulfate, and glucuronic acid conjugates.

Major metabolites /found in urine & feces of treated ruminants/ were unidentified polar compounds, but N',N'-dipropyl-3-nitro-5-trifluoromethyl-ortho-phenylenediamine & N(4)N(4)-dipropyl-alpha,alpha,alpha-trifluorotoluene-3,4,5-triamine were also formed.

Trifluralin is dealkylated in rumen /of dairy animals/, losing 1 or both propyl groups; nitro groups are reduced to 1 or 2 amino groups. 2 types of reactions occur simultaneously, leading to a trifluoromethyltriaminobenzene.

For more Metabolism/Metabolites (Complete) data for TRIFLURALIN (6 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Salmon parr salmo salar were subjected to high initial concentrations of trifluralin & then maintained in clear water for 12 months. Some were removed at preselected intervals for exam by x-ray and chemical analysis. Half-life of trifluralin in salmon parr was 40.5 days.

Use Classification

Agrochemicals -> Pesticides

Hazard Classes and Categories -> Carcinogens

Environmental transformation -> Pesticides (parent, predecessor)

HERBICIDES

Methods of Manufacturing

It is prepared by reacting di-n-propylamine with 2,6-dinitro-4-trifluoromethylchlorobenzene.

REACTION OF 4-TRIFLUORO-2,6-DINITROCHLOROBENZENE AND DIPROPYLAMINE IN THE PRESENCE OF SODIUM CARBONATE

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: trifluralin; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.096 ug/L.

Method: EPA-OGWDW/TSC 508.1; Procedure: gas chromatography with electron capture detector; Analyte: trifluralin; Matrix: drinking water, ground water, and drinking water in any treatment stage; Detection Limit: 0.001 ug/L.

Method: EPA-OGWDW/TSC 551.1; Procedure: gas chromatography with electron capture detector; Analyte: trifluralin; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and raw source water; Detection Limit: 0.003 ug/L.

For more Analytic Laboratory Methods (Complete) data for TRIFLURALIN (21 total), please visit the HSDB record page.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in original bag only. /Gowan Trifluralin 10G/

This product is stable under normal storage conditions for a minimum of 3 yr when stored in adequate packing in metal containers with polyethylene lining, at room temp. The biological activity of digermin remains practically unvaried for 2 yr under environmental conditions, provided the product is stored in its unopened & undamaged original containers, & in shaded & possibly well-aired places. Avoid freezing. Store above 40 °F. Do not store near heat or flame.

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

Stability Shelf Life

Stable in pure state, in liquid or in granular formulations.

Stable though susceptible to decomposition by ultraviolet radiation.

Dates

Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate

Nicholas V Coleman, Deborah J Rich, Fiona H M Tang, R Willem Vervoort, Federico MaggiPMID: 32786599 DOI: 10.1021/acs.est.0c02070

Abstract

Trifluralin is a widely used dinitroaniline herbicide, which can persist in the environment and has substantial ecotoxicity, especially to aquatic organisms. Trifluralin is very insoluble in water (0.22 mg/L at 20 °C) and highly volatile (vapor pressure of 6.7 mPa at 20 °C); these physicochemical properties determine a large part of its environmental fate, which includes rapid loss from soils if surface-applied, strong binding to soil organic matter, and negligible leaching into water. The trifluralin structure contains a tertiary amino group, two nitro-groups and a trifluoromethyl- group. Despite the strongly xenobiotic character of some of these substituents, biodegradation of trifluralin does occur, and pure cultures of bacteria and fungi capable of partially degrading the molecule either by dealkylation or nitro-group reduction have been identified. There are many unanswered questions about the environmental fate and metabolism of this herbicide; the genes and enzymes responsible for biodegradation are largely unknown, the relative roles of abiotic processes vs growth-linked biodegradation vs cometabolism are unresolved, and the impact of different environmental factors on the rates and extents of biodegradation are not clear. Here, we summarize the relevant literature on the persistence and environmental fate of trifluralin with a focus on biodegradation pathways and mechanisms, and we identify the current major knowledge gaps for future research.Persistence of atrazine and trifluralin in a clay loam soil undergoing different temperature and moisture conditions

Imtiaz Faruk Chowdhury, Maheswaran Rohan, Benjamin J Stodart, Chengrong Chen, Hanwen Wu, Gregory S DoranPMID: 33621732 DOI: 10.1016/j.envpol.2021.116687

Abstract

Dissipation kinetics of atrazine and trifluralin in a clay loam soil was investigated in a laboratory incubation experiment under different temperature and moisture conditions. The soil was spiked with diluted atrazine and trifluralin concentrations at 4.50 and 4.25 mg/kg soil, respectively, the moisture content adjusted to 40, 70, and 100% of field capacity (FC) and then incubated in three climatic chambers at 10, 20, and 30 °C. For each of the herbicides, soil samples were collected at 0, 7, 21, 42, 70, and 105 days and analysed by Gas Chromatography-Electron Capture Detector (GC-ECD). A stochastic gamma model was used to model the dissipation of herbicides from the clay loam soil by incorporating environmental factors as covariates to determine half-life and days to complete dissipation. Results showed that temperature played a greater role on atrazine persistence than soil moisture; while the interaction effect of temperature and moisture was significant on the persistence of trifluralin over time. Atrazine dissipated more rapidly at 30 °C compared to 10 and 20 °C, with a half-life of 7.50 days and 326.23 days to reach complete dissipation. Rapid loss of trifluralin was observed at 70% moisture content when incubated at 30 °C, with a half-life of 5.80 days and 182.01 days to complete dissipation. It was observed that the half-life of both herbicides tended to double with every 10 °C decreases of temperature over the range tested. The model indicated that both atrazine and trifluralin have the potential to persist in clay loam soil for several years at temperature ≤20 °C; which could potentially affect following crops in rotation.Loss of trifluralin metabolic resistance in Lolium rigidum plants exposed to prosulfocarb recurrent selection

Roberto Busi, Danica E Goggin, Andrea Onofri, Peter Boutsalis, Christopher Preston, Stephen B Powles, Hugh J BeckiePMID: 32638493 DOI: 10.1002/ps.5993

Abstract

Resistance to the dinitroaniline herbicide trifluralin in Lolium rigidum (annual ryegrass) often is mediated by the enhanced capacity to metabolize the herbicide to less toxic polar conjugates and/or by functionally recessive target-site mutations in α-tubulin.In two L. rigidum populations possessing enhanced trifluralin metabolism, resistance was largely reversed by recurrent selection with the thiocarbamate herbicide prosulfocarb (i.e. plant survival was two- to >20-fold lower). Their ability to metabolize trifluralin was significantly decreased (by ≈2.3-fold) following recurrent prosulfocarb selection, to levels comparable to those observed in susceptible plants or when trifluralin metabolism was inhibited by treatment with the insecticide phorate.

This study provides evidence that trait(s) enabling efficient trifluralin metabolism in L. rigidum are purged from the population under prosulfocarb recurrent selection. The level of trifluralin metabolism in vitro and its inhibition caused by phorate action on trifluralin-metabolizing enzyme(s) is equivalent to the effect produced by prosulfocarb selection. The hypothetical link between the two phenomena is that the putative monooxygenase(s) conferring trifluralin metabolic resistance also mediate the activation of prosulfocarb to its toxic sulfoxide. Thus, we speculate that survival to prosulfocarb via a lack of metabolic herbicide activation, and survival to trifluralin conferred by enhanced herbicide metabolism, are mutually exclusive. These findings not only open up a new research direction in terms of the interaction between different herbicide resistance mechanisms in L. rigidum, but also offer strategies for immediate management of the population dynamics of metabolism-based resistance in the field. © 2020 Society of Chemical Industry.

Do trifluralin and tebuthiuron impair isolated rat liver mitochondria?

Bárbara de Oliveira, Lilian Cristina Pereira, Murilo Pazin, Mariana Furio Franco-Bernanrdes, Daniel Junqueira DortaPMID: 31973855 DOI: 10.1016/j.pestbp.2019.11.012

Abstract

Emerging contaminants, such as the herbicides trifluralin and tebuthiuron, comprise a class of compounds for which toxicological data are lacking, especially data regarding their harmful effects and biomarkers of exposure. Their potential damage to the environment and non-target organisms makes understanding their toxic mechanisms an urgent matter. Mitochondria, which exert an energy production function, play a vital role in maintaining many cellular activities and therefore are reliable predictors of substance toxicity. This study evaluates whether the herbicides trifluralin and tebuthiuron (at concentrations ranging from 1 to 100 μM) affect isolated rat liver mitochondria. The herbicides were analyzed according to their ability to interact with the mitochondrial membrane and induce swelling, lipoperoxidation, ROS formation, and NAD(P)H oxidation; dissipate the membrane potential; dysregulate calcium homeostasis; and alter ATP and GSH/GSSG levels. Tebuthiuron does not disrupt the mitochondrial biochemistry at any of the tested concentrations. In contrast, trifluralin can disturb the mitochondrial respiration, especially at the highest concentration, but it cannot induce oxidative stress. These results suggest that the aforementioned effects can occur as toxic mechanisms of trifluralin in non-target organisms, as well.Cinmethylin controls multiple herbicide-resistant Lolium rigidum and its wheat selectivity is P450-based

Roberto Busi, Franck E Dayan, Ian Francis, Danica Goggin, Jens Lerchl, Aimone Porri, Stephen B Powles, Ci Sun, Hugh J BeckiePMID: 32077583 DOI: 10.1002/ps.5798

Abstract

Multiple-herbicide resistance in Lolium rigidum and other weed species is increasingly exerting pressure on herbicide discovery research for solutions against resistance-prone weeds. In this study we investigate: (i) the responses of L. rigidum populations and wheat to the new herbicide cinmethylin in comparison with other pre-emergence herbicides, (ii) the effect of seed burial depths on cinmethylin efficacy and crop selectivity, and (iii) the basis of cinmethylin selectivity in wheat.Cinmethylin at 400 g ha

controls herbicide-susceptible and multiple-resistant L. rigidum, with a reduction of >85% in plant emergence and 90% in aboveground biomass. Cinmethylin provides effective control of a large number of field populations of L. rigidum with evident resistance to trifluralin. When the wheat seed is buried ≥1 cm below the cinmethylin-treated soil surface, the emergence of crop seedlings is not different from the untreated control. The organophosphate insecticide phorate synergizes cinmethylin toxicity in wheat, with an LD

of 682 g ha

in the absence of phorate versus 109 g ha

in the presence of phorate (84% reduction). The synergistic effect of phorate with cinmethylin on herbicide-susceptible L. rigidum appears smaller (a 44% reduction in the LD

of cinmethylin).

Cinmethylin is effective in controlling multiple-resistant L. rigidum and appears safe for wheat when the seed is separated at depth from the herbicide applied to the soil surface. The basis of this metabolism-based selectivity is likely regulated by cytochrome P450 monooxygenases. © 2020 Society of Chemical Industry.

Effects of the herbicide trifluralin in the initial development of

Naiane Maria Corrêa Dos Santos, Wander Gladson Amaral, Fillipe Vieira de Araújo, Evander Alves Ferreira, Bárbara Monteiro de Castro E Castro, José Cola Zanuncio, Israel Marinho Pereira, José Barbosa Dos SantosPMID: 31264443 DOI: 10.1080/15226514.2019.1633256

Abstract

Trifluralin, a pre-emergent herbicide, is widely used in Brazil in the weed grass management in restoration areas. The objective was to evaluate the tolerance ofto trifluralin. The treatments had three trifluralin doses (445, 890, and 1335 g a.i. ha

), applied in pre-sowing, as well as the control, without herbicide. Visual intoxication, seed germination, survival rate, emergence speed index (EMI), mean germination period, seedling height, and diameter, micromorphometric parameters of plant roots collected at 60 d after sowing, root length (RL) and volume, leaf area (LA), leaf numbers, root and shoot dry matter, and fluorescence of chlorophyll a at 30, 45, and 60 d after sowing were analyzed. Visual intoxication values above 50% were observed only with 1335 g a.i. ha

. The herbicide did not affect seed germination, EMI, average germination period, seedling height, and diameter, root micromorphometric parameters, length, dry matter or root volume, and chlorophyll a fluorescence. The dose 1335 g a.i. ha

caused a reduction of 41.5% in survival, 50.3% in the LA, 36.7% in the number of leaves (LN), and 59.8% in the aerial dry mass of seedlings. The trifluralin presents potential for restoration programs of degraded areas with this forest species.

Cross-Taxa Distinctions in Mechanisms of Developmental Effects for Aquatic Species Exposed to Trifluralin

Jill A Awkerman, Candice M Lavelle, W Matthew Henderson, Becky L Hemmer, Crystal R Lilavois, Peggy Harris, Nick Zielinski, Marilynn D Hoglund, Donna A Glinski, Denise MacMillan, Jermaine Ford, Roland F Seim, Elizabeth Moso, Sandy RaimondoPMID: 32445211 DOI: 10.1002/etc.4758

Abstract

Standard ecological risk assessment practices often rely on larval and juvenile fish toxicity data as representative of the amphibian aquatic phase. Empirical evidence suggests that endpoints measured in fish early life stage tests are often sufficient to protect larval amphibians. However, the process of amphibian metamorphosis relies on endocrine cues that affect development and morphological restructuring and are not represented by these test endpoints. The present study compares developmental endpoints for zebrafish (Danio rerio) and the African clawed frog (Xenopus laevis), 2 standard test species, exposed to the herbicide trifluralin throughout the larval period. Danio rerio were more sensitive and demonstrated a reduction in growth measurements with increasing trifluralin exposure. Size of X. laevis at metamorphosis was not correlated with exposure concentration; however, time to metamorphosis was delayed relative to trifluralin concentration. Gene expression patterns indicate discrepancies in response by D. rerio and X. laevis, and dose-dependent metabolic activity suggests that trifluralin exposure perturbed biological pathways differently within the 2 species. Although many metabolites were correlated with exposure concentration in D. rerio, nontargeted hepatic metabolomics identified a subset of metabolites that exhibited a nonmonotonic response to trifluralin exposure in X. laevis. Linking taxonomic distinctions in cellular-level response with ecologically relevant endpoints will refine assumptions used in interspecies extrapolation of standard test effects and improve assessment of sublethal impacts on amphibian populations. Environ Toxicol Chem 2020;39:1797-1812. Published 2020. This article is a US government work and is in the public domain in the USA.Fates and ecological effects of current-use pesticides (CUPs) in a typical river-estuarine system of Laizhou Bay, North China

Xiaomei Zhen, Lin Liu, Xinming Wang, Guangcai Zhong, Jianhui TangPMID: 31185345 DOI: 10.1016/j.envpol.2019.05.141

Abstract

Current-use pesticides (CUPs) are widely applied in agriculture; however, little is known about their environmental behaviors, especially in the freshwater-seawater transitional zone. Water and sediment samples were collected in an intensively human impacted river (Xiaoqing River) from the headwaters to Laizhou Bay to investigate the distributions and environmental fates of four CUPs: trifluralin, chlorothalonil, chlorpyrifos, and dicofol. These CUPs were frequently detected in water and sediment samples. ∑CUPs in water and sediment samples ranged from 1.20 to 100.2 ng Land 6.6-2972.5 ng g

dry weight (dw), respectively. Chlorpyrifos and chlorothalonil were the most abundant CUPs in water and sediment samples, respectively. Spatial distribution of CUPs in the Xiaoqing River aquatic ecosystem was mainly influenced by point sources, agricultural activities, the dilution effect by seawater, and environmental parameters. Field-based sediment water partitioning coefficients, normalized by organic carbon (log Koc), were calculated. Interestingly, temperature and salinity exhibited significant impacts on the distribution of log Koc of the four CUPs. The effect of temperature on the distribution of log Koc of the four CUPs varied between the CUPs. In most water samples, the levels of chlorpyrifos exceed the freshwater screening benchmarks. Hence, urgent control measures need to be devised and implemented.

Biodegradable poly(3-hydroxybutyrate-co-4-hydroxybutyrate) microcapsules for controlled release of trifluralin with improved photostability and herbicidal activity

Lidong Cao, Yajing Liu, Chunli Xu, Zhaolu Zhou, Pengyue Zhao, Shujun Niu, Qiliang HuangPMID: 31146984 DOI: 10.1016/j.msec.2019.04.050

Abstract

Microencapsulation of pesticide is a promising technology to reduce the negative environmental impact and benefit the sustainable development. Trifluralin, commonly used as a selective pre-emergence herbicide, is vulnerably subject to loss by volatilization and decomposition by sunlight when applied to the surface of soils. In the present study, trifluralin has been encapsulated using biodegradable poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (PHB) polymers as carriers to develop controlled release formulations. PHB trifluralin microcapsules were obtained using a convenient solvent evaporation method. The influences of preparation parameters on the size and its distribution of the microcapsules were discussed. The particle size decreased from 4.44 μm to 2.50 μm as the shearing speeds increased from 4000 r/min to 12,000 r/min, and the value decreased from 3.64 μm to 3.23 μm as the mass fraction of emulsifier polyvinyl alcohol increased from 0.5% to 2.0%. The loading content (LC) as well as the encapsulation efficiency (EE) of trifluralin microcapsules are multiple factors dependent. Orthogonal table L9(3) was designed and range analysis was used to suggest the optimal preparation parameters. When performed under the optimized conditions, the corresponding LC and EE were 16.50% and 90.65%, respectively. The release of trifluralin from PHB microcapsules showed slow and sustained patterns, which could be easily achieved by modifying the preparation parameters including shearing speed and concentration of emulsifier. Compared to conventional trifluralin formulation of emulsifiable concentrate, trifluralin microcapsules exhibited significantly improved photostability and herbicidal activity against target weed barnyardgrass. These results demonstrated that microencapsulation with PHB could dramaticlly improve the effective utilization rate and decrease the dosage of such agricultural chemicals.